molecular formula C23H23N3O2 B11063301 1-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-methylbenzyl)pyrrolidine-2,5-dione

1-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No.: B11063301
M. Wt: 373.4 g/mol
InChI Key: XBSWHCIBLCFYRB-UHFFFAOYSA-N
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Description

1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features an imidazole ring, a phenyl group, and a dihydropyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce more reactive intermediates for further chemical modifications .

Scientific Research Applications

1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenyl and dihydropyrrole-2,5-dione moieties contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of an imidazole ring, phenyl group, and dihydropyrrole-2,5-dione moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-[1-(4-imidazol-1-ylphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O2/c1-16-3-5-18(6-4-16)13-20-14-22(27)26(23(20)28)17(2)19-7-9-21(10-8-19)25-12-11-24-15-25/h3-12,15,17,20H,13-14H2,1-2H3

InChI Key

XBSWHCIBLCFYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C(C)C3=CC=C(C=C3)N4C=CN=C4

Origin of Product

United States

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